Cas no 2248176-28-3 (Ethyl (2R)-2-amino-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetate)
Ethyl (2R)-2-amino-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetate Chemical and Physical Properties
Names and Identifiers
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- 2248176-28-3
- ethyl (2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate
- EN300-6510255
- Ethyl (2R)-2-amino-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetate
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- Inchi: 1S/C10H14F3NO2/c1-2-16-7(15)6(14)8-3-9(4-8,5-8)10(11,12)13/h6H,2-5,14H2,1H3/t6-,8?,9?/m0/s1
- InChI Key: VRPVTSIEUSNKHP-GVWIPJJGSA-N
- SMILES: FC(C12CC([C@H](C(=O)OCC)N)(C1)C2)(F)F
Computed Properties
- Exact Mass: 237.09766318g/mol
- Monoisotopic Mass: 237.09766318g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 307
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 52.3Ų
Ethyl (2R)-2-amino-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6510255-0.05g |
ethyl (2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate |
2248176-28-3 | 0.05g |
$2416.0 | 2023-05-31 | ||
| Enamine | EN300-6510255-0.1g |
ethyl (2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate |
2248176-28-3 | 0.1g |
$2531.0 | 2023-05-31 | ||
| Enamine | EN300-6510255-0.25g |
ethyl (2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate |
2248176-28-3 | 0.25g |
$2646.0 | 2023-05-31 | ||
| Enamine | EN300-6510255-0.5g |
ethyl (2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate |
2248176-28-3 | 0.5g |
$2761.0 | 2023-05-31 | ||
| Enamine | EN300-6510255-1.0g |
ethyl (2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate |
2248176-28-3 | 95.0% | 1.0g |
$0.0 | 2025-03-14 | |
| Enamine | EN300-6510255-2.5g |
ethyl (2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate |
2248176-28-3 | 2.5g |
$5639.0 | 2023-05-31 | ||
| Enamine | EN300-6510255-5.0g |
ethyl (2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate |
2248176-28-3 | 5g |
$8344.0 | 2023-05-31 | ||
| Enamine | EN300-6510255-10.0g |
ethyl (2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate |
2248176-28-3 | 10g |
$12371.0 | 2023-05-31 |
Ethyl (2R)-2-amino-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetate Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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2. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on Ethyl (2R)-2-amino-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetate
Ethyl (2R)-2-amino-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetate (CAS No. 2248176-28-3): A Comprehensive Overview
Ethyl (2R)-2-amino-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetate, identified by its CAS number 2248176-28-3, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This molecule, characterized by its complex stereochemistry and unique structural features, has garnered attention due to its potential applications in the development of novel therapeutic agents.
The compound's name highlights several key structural elements that contribute to its chemical properties and biological activity. The presence of an ethyl ester group at the terminal position of the molecule suggests a possible role in drug solubility and metabolic stability. The central amino group, located on a chiral center denoted by the (2R) configuration, indicates the importance of stereochemical purity in any potential pharmaceutical applications.
The most striking feature of Ethyl (2R)-2-amino-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetate is the incorporation of a bicyclo[1.1.1]pentanyl moiety, which is a highly strained cyclic structure. This bicyclic framework is known for its rigidity and potential to engage in specific interactions with biological targets. The trifluoromethyl group attached to this bicyclic system further enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug development.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and interaction patterns of such complex molecules with biological targets. Studies have shown that the bicyclo[1.1.1]pentanyl scaffold can effectively mimic natural binding pockets in proteins, leading to high-affinity interactions. Additionally, the electron-withdrawing nature of the trifluoromethyl group can modulate the electronic properties of the molecule, influencing its pharmacological activity.
The amino acid-derived moiety in Ethyl (2R)-2-amino-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetate also suggests potential applications in peptidomimetic chemistry, where such structures are used to mimic the bioactivity of natural peptides while avoiding their metabolic degradation. The stereochemical purity of the (2R) configuration ensures that the compound maintains specific interactions with biological targets, which is crucial for therapeutic efficacy.
In vitro studies have begun to explore the pharmacological profile of Ethyl (2R)-2-amino-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetate, focusing on its potential as an intermediate in drug synthesis or as a lead compound for further optimization. Initial results indicate that this compound exhibits promising activity against certain enzymatic targets, making it a valuable addition to the pharmacophore library used in drug discovery programs.
The synthesis of Ethyl (2R)-2-amino-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetate presents significant challenges due to its complex stereochemistry and strained ring system. However, recent developments in synthetic methodology have made it possible to access such molecules with increasing efficiency and yield. Techniques such as asymmetric hydrogenation and transition-metal-catalyzed reactions have been particularly useful in constructing the key structural motifs of this compound.
The use of advanced analytical techniques has also been instrumental in characterizing Ethyl (2R)-2-amino-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetate at both molecular and supramolecular levels. NMR spectroscopy, X-ray crystallography, and mass spectrometry provide detailed insights into the structure-property relationships that govern its behavior as a potential therapeutic agent.
As research continues to uncover new applications for this compound, it is likely that Ethyl (2R)-2-amino-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetate will play an increasingly important role in pharmaceutical development. Its unique structural features and promising biological activity make it a compelling candidate for further investigation and optimization.
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